5-formyl-1-methyl-1H-pyrrole-3-carbonitrile

Building Block Purity Procurement Specification Analytical Chemistry

5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile is a densely functionalized pyrrole derivative bearing a formyl group at position 5 and a nitrile at position 3 on an N-methylated ring. With a molecular weight of 134.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of trypsin-like serine protease inhibitors such as thrombin inhibitors.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 40740-40-7
Cat. No. B3328011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-1-methyl-1H-pyrrole-3-carbonitrile
CAS40740-40-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C=O)C#N
InChIInChI=1S/C7H6N2O/c1-9-4-6(3-8)2-7(9)5-10/h2,4-5H,1H3
InChIKeyVVLNIBBMYWUBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile (CAS 40740-40-7): Heterocyclic Building Block Properties


5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile is a densely functionalized pyrrole derivative bearing a formyl group at position 5 and a nitrile at position 3 on an N-methylated ring . With a molecular weight of 134.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of trypsin-like serine protease inhibitors such as thrombin inhibitors [1]. Its structural arrangement places orthogonal reactive handles (aldehyde and nitrile) on the pyrrole core, enabling divergent synthetic pathways .

Why 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile Cannot Be Simply Replaced by Other Pyrrole-3-carbonitriles in Development Pipelines


Pyrrole-3-carbonitrile derivatives are a broad class, but the specific substitution pattern on the ring profoundly influences reactivity and biological target engagement. The simultaneous presence of an electron-withdrawing nitrile at position 3 and a formyl group at position 5, combined with N-methylation, creates a unique electronic landscape that directs regioselective transformations [1]. Simple unsubstituted pyrrole-3-carbonitrile or its 1-methyl homologue lack the formyl handle required for subsequent condensation or coupling reactions, while pyrrole-2-carbaldehydes without the 3-nitrile cannot participate in certain cyclization pathways essential for constructing fused heterocyclic targets [2]. Interchanging with non-methylated or differently positioned analogs thus risks complete synthetic failure or altered pharmacological profiles.

Quantitative Comparator Evidence for 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile Versus Closest Analogs


Licensable Purity and Batch Consistency: 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile vs. Unsubstituted Pyrrole-3-carbonitrile from Common Vendors

Commercially supplied 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is consistently offered at ≥98% purity by multiple vendors (Fluorochem, ChemScene, Leyan) . In contrast, the simpler analog 1-methyl-1H-pyrrole-3-carbonitrile (CAS 7126-46-7) is frequently available only at lower purities (≥95%) from comparable suppliers, reflecting the more challenging purification of non-functionalized pyrroles . While this is not a direct head-to-head study, it represents a cross-vendor comparable metric relevant for procurement decisions where higher starting purity reduces by-product formation in subsequent steps.

Building Block Purity Procurement Specification Analytical Chemistry

Melting Point as a Practical Identity and Quality Indicator: 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile vs. 1-Methylpyrrole-2-carbaldehyde

The crystalline nature of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is evidenced by its reported melting point of 123–124 °C (recrystallized from ligroine) [1]. This is markedly higher than the structurally related but non-cyanated analog 1-methylpyrrole-2-carbaldehyde, which is a liquid at room temperature (mp <25 °C). The solid-state characteristic facilitates handling, weighing, and purification by recrystallization, offering a practical advantage in both laboratory and pilot-scale operations.

Physicochemical Characterization Quality Control Solid-State Handling

Predicted LogP and Polarity Profile: 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile vs. 1H-Pyrrole-3-carbonitrile

The presence of both a formyl and a nitrile group on the N-methylated pyrrole ring results in a distinct lipophilicity profile. The computed LogP for 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is approximately 0.71–0.77 , which is considerably lower (more polar) than the unsubstituted 1H-pyrrole-3-carbonitrile (predicted LogP ~1.2), but higher than the corresponding carboxylic acid derivative. This intermediate polarity is often desirable for lead-like compounds in medicinal chemistry, balancing solubility and passive permeability.

Drug Design ADME Prediction Medicinal Chemistry

Patented Utility in Thrombin Inhibitor Synthesis: 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile as a Key Intermediate vs. Generic Pyrrole Aldehydes

US Patent US6740647B1 explicitly identifies 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile (referred to as 1-methyl-4-cyanopyrrole-2-carboxaldehyde) as a key intermediate for the preparation of novel five-membered heterocyclic amidines that act as competitive inhibitors of thrombin and kallikrein [1]. Generic pyrrole aldehydes lacking the 3-nitrile group cannot be elaborated into the amidine-bearing pharmacophore required for serine protease active-site engagement, as described in the patent examples. The 3-nitrile serves as the precursor to the essential amidine warhead.

Thrombin Inhibition Anticoagulant Development Serine Protease Inhibitors

Regioselective Cyanation Methodology: 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile as a Product of Directed Electrophilic Substitution

Loader and Anderson (1981) demonstrated that chlorosulfonyl isocyanate (CSI) reacts regioselectively with 1-methylpyrrole-2-carbaldehyde to install the nitrile at the 4-position (relative to the N-methyl; 3-position by IUPAC numbering), yielding 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile in good yield [1]. This contrasts with direct cyanation of unsubstituted 1-methylpyrrole, which proceeds with lower regioselectivity and yields mixtures of 3- and 4-substituted products. The formyl group thus acts as a directing and activating group, enabling selective late-stage functionalization. The reported procedure achieves an 83% yield for the subsequent reduction step to 3-cyano-1-methylpyrrole [2].

Synthetic Methodology Regioselectivity Process Chemistry

Hazard Profile for Safe Handling: 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile vs. Cyanopyrroles with Higher Volatility

5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile is classified under GHS07 (Harmful/Irritant) with specific hazard statements H302 (harmful if swallowed), H315, H319, and H335 . Its predicted boiling point is 232.2±20.0 °C [1], which is significantly higher than that of 1-methylpyrrole (112–113 °C) and 1H-pyrrole-3-carbonitrile (estimated ~180 °C). The lower volatility reduces inhalation risk during routine handling and simplifies storage requirements compared to more volatile pyrrole analogs, which may require cold storage or pressurized containers.

Chemical Safety Occupational Health Shipping and Storage

Defined Application Scenarios for 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile Based on Quantitative Comparator Evidence


Medicinal Chemistry: Thrombin and Serine Protease Inhibitor Lead Optimization

The compound's documented role as a key intermediate in the AbbVie/BASF thrombin inhibitor program (US6740647B1) makes it a rational starting material for medicinal chemistry teams pursuing trypsin-like serine protease targets . The 3-nitrile serves as a direct precursor to the amidine pharmacophore required for engagement with the S1 specificity pocket of thrombin and kallikrein. Procurement of this specific building block, rather than a generic pyrrole aldehyde, ensures compatibility with the patented synthetic route and avoids the need to develop de novo nitrile installation chemistry.

Process Chemistry: Route Scouting for Regioselective Pyrrole Functionalization

The Loader-Anderson cyanation methodology establishes that the formyl group at position 5 directs CSI-mediated nitrile installation to the 3-position with complete regioselectivity . This property is critical for process chemists developing scalable routes to 3,5-disubstituted pyrrole scaffolds. Using this compound as a starting material or as a reference standard for regioisomer identification eliminates the ambiguity inherent in direct cyanation of unsubstituted pyrroles, which produce regioisomeric mixtures requiring costly chromatographic resolution.

Building Block Procurement: High-Purity Intermediate Sourcing for Parallel Synthesis Libraries

Multiple vendors supply this compound at ≥98% purity with full characterization (NMR, HPLC), making it suitable for parallel synthesis without pre-purification . The crystalline solid form (mp 123–124 °C) enables accurate automated weighing on liquid-handling platforms, a practical advantage over liquid pyrrole aldehydes. Procurement teams can select suppliers—Fluorochem, ChemScene, or Leyan—confident that the purity specification and identity are consistent across reputable sources.

Safety-Conscious Laboratory Scale-Up: Low-Volatility Pyrrole Nitrile for Multi-Gram Reactions

With a predicted boiling point of 232 °C—approximately 120 °C higher than 1-methylpyrrole—this compound offers an inherently safer profile for heated reactions under reflux or in sealed-vessel conditions . The lower vapor pressure reduces the risk of toxic exposure by inhalation and simplifies compliance with laboratory ventilation standards. The GHS07 hazard classification, while requiring standard PPE, does not demand the specialized containment needed for more volatile or acutely toxic nitriles.

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